lithium(1+)3-cyclopropylpyridine-2-sulfinate

説明

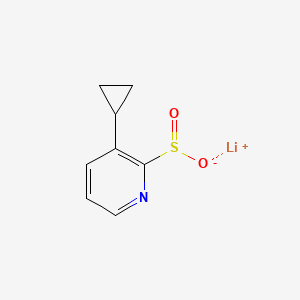

Lithium(1+)3-cyclopropylpyridine-2-sulfinate is a chemical compound with a unique structure that combines a lithium ion with a 3-cyclopropylpyridine-2-sulfinate moiety.

特性

IUPAC Name |

lithium;3-cyclopropylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.Li/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKILNMWKDTHNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=C(N=CC=C2)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)3-cycloprop

生物活性

Lithium(1+)3-cyclopropylpyridine-2-sulfinate is a compound that has garnered interest due to its potential biological activity and therapeutic applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis and Properties

Synthesis Methodology:

The synthesis of this compound typically involves the reaction of 3-cyclopropylpyridine-2-sulfinic acid with a lithium base under controlled conditions. The reaction is generally conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The reaction time can vary from several hours to overnight, depending on the specific conditions employed.

Chemical Structure:

The compound features a lithium ion coordinated with a cyclopropyl-substituted pyridine sulfinic acid, which may influence its solubility and biological activity compared to similar compounds lacking the lithium ion or cyclopropyl group.

Lithium ions are known to interact with various molecular targets within biological systems, leading to a range of physiological effects:

- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B): Lithium has been shown to inhibit GSK3B by competing with magnesium for binding sites, which is crucial for numerous signaling pathways and cellular processes. This inhibition affects gene expression, apoptosis, and cellular responses to stress .

- Modulation of Membrane Fluidity: Lithium treatment has been observed to alter the fluidity of neural plasma membranes, potentially impacting membrane-associated functions and signaling pathways .

- Interaction with Ion Channels: The compound may influence ion channel functions, contributing to its effects on neuronal excitability and neurotransmitter release.

Biological Activity

This compound has been investigated for its potential therapeutic applications:

- Neuroprotective Effects: Studies suggest that lithium can exert neuroprotective effects by modulating signaling pathways involved in neurodegeneration. For instance, it has been shown to enhance the survival of neuronal cells under stress conditions.

- Mood Stabilization: Lithium is widely recognized for its efficacy in treating bipolar disorder. The specific structural features of 3-cyclopropylpyridine-2-sulfinate may enhance its mood-stabilizing properties compared to other lithium compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of lithium compounds, including this compound:

-

Case Study on Neuroprotection:

A study involving animal models demonstrated that administration of lithium resulted in significant neuroprotection against excitotoxicity. The mechanism was attributed to the inhibition of GSK3B and subsequent modulation of apoptotic pathways . -

Clinical Observations:

Clinical trials have reported that patients treated with lithium exhibit improved mood stabilization and reduced incidence of manic episodes. The unique structure of this compound may contribute to these therapeutic outcomes through enhanced receptor modulation .

Comparative Analysis

| Compound | GSK3 Inhibition | Neuroprotective Effects | Mood Stabilization |

|---|---|---|---|

| This compound | High | Significant | Effective |

| Lithium Carbonate | Moderate | Moderate | Effective |

| Lithium Orotate | Low | Minimal | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。